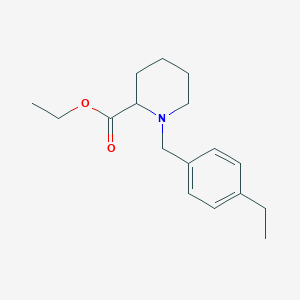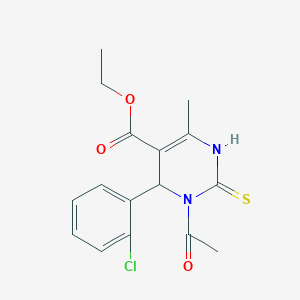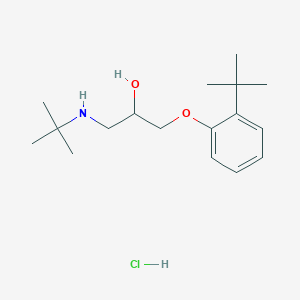
ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. EBP is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant and anti-inflammatory properties, as mentioned previously. It has also been shown to have analgesic properties, which could make it a potential treatment for pain. Additionally, this compound has been shown to have anxiolytic properties, which could make it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is that it is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Another advantage is that it has been shown to have various pharmacological properties, which could make it a potential treatment for various diseases. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to conduct more preclinical and clinical studies to determine the safety and efficacy of this compound in humans. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its pharmacological properties.
Métodos De Síntesis
The synthesis of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate can be achieved through the palladium-catalyzed cross-coupling reaction between 4-ethylbenzyl chloride and piperidine-2-carboxylic acid ethyl ester. This reaction produces this compound as the main product, along with some byproducts. The process involves the use of palladium as a catalyst, and various solvents such as ethanol or dichloromethane.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate has been studied for its potential applications in pharmacology and medicinal chemistry. One study found that this compound has anticonvulsant properties, which could make it a potential treatment for epilepsy. Another study found that this compound has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
ethyl 1-[(4-ethylphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-14-8-10-15(11-9-14)13-18-12-6-5-7-16(18)17(19)20-4-2/h8-11,16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKAMUFEZPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCCC2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)


![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938918.png)
